2,2',3,3',5,6-Hexachlorodiphenyl ether
Description
Properties
CAS No. |
727738-90-1 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-2-1-3-8(9(5)16)19-12-10(17)6(14)4-7(15)11(12)18/h1-4H |
InChI Key |
ZVPXTJYWPPQWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired level of chlorination . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2,2’,3,3’,5,6-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of chlorinated phenols and other by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
2,2’,3,3’,5,6-Hexachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of chlorinated compounds on living organisms.
Medicine: Studies on its potential toxicological effects contribute to the development of safety guidelines for exposure.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. Molecular targets include various enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Chlorine position significantly affects melting points and volatility. For example, PCDE-140 (2,2',3,4,4',6'-hexachloro) has a higher melting point (120–122°C) compared to isomers with meta/para substitutions .
Comparison with Lower Chlorinated Congeners (Pentachlorodiphenyl Ethers)
Example Compound : 2,2',4,4',5-Pentachlorodiphenyl ether (PCDE-99, CAS: 60123-65-1)
- Toxicity: In rats, PCDE-99 increased hepatic aminopyrine demethylase activity at 500 ppm but caused milder histological changes compared to hexachloro isomers .
- Environmental Fate : Lower chlorination reduces persistence; PCDE-99 has a higher biotransformation rate than hexachloro derivatives due to reduced steric hindrance .
Comparison with Higher Chlorinated Congeners (Heptachlorodiphenyl Ethers)
Example Compound : 2,2',3,4,4',6,6'-Heptachlorodiphenyl ether (HPCDE, CAS: 727738-97-8)
- Physicochemical Properties : Higher chlorination increases molar mass (410.33 g/mol) and logP (~7.5), enhancing lipophilicity and bioaccumulation .
Research Findings on Biotransformation and Toxicity
Biodegradation and Structural Sensitivity
- Minor structural changes drastically alter biotransformation rates. For example, replacing a chlorine with a hydroxyl group in pentachlorobenzene increased biodegradation by 5-fold .
- Hexachlorodiphenyl ethers exhibit slower degradation than lower chlorinated PCDEs due to increased steric hindrance and electronic effects .
Toxicological Profiles
Mechanistic Insights :
- Hexachloro isomers activate cytochrome P450 enzymes (e.g., CYP1A1/2), while heptachloro derivatives show stronger immunosuppression .
Environmental Fate and Henry’s Law Constants
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
